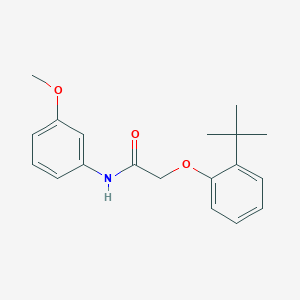
2-(2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar acetamide derivatives involves multi-step chemical reactions starting from basic aromatic compounds. The Leuckart synthesis method is commonly used for the preparation of acetamide derivatives, indicating a complex process involving several stages such as acetylation, amidation, and final modifications to introduce specific functional groups (Rani, Pal, Hegde, & Hashim, 2016).
Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms within the compound. Hydrogen-bonding patterns, as observed in similar structures, show that molecules are linked by a combination of C-H...O hydrogen bonds and C-H...π(arene) hydrogen bonds, which influence the molecular conformation and stability (López et al., 2010).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, reflecting their reactivity and interaction with other substances. The presence of functional groups like methoxy and tert-butyl enhances their reactivity, facilitating the formation of complex structures and their application in synthetic chemistry (Yang Man-li, 2008).
Physical Properties Analysis
The physical properties of acetamide derivatives, including melting point, solubility, and crystal structure, are influenced by their molecular structure. The introduction of tert-butyl and methoxy groups can alter these properties, affecting their solubility and stability (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, of acetamide derivatives are defined by their functional groups. The electron-donating and withdrawing characteristics of the tert-butyl and methoxy groups influence the compound's reactivity, making it a significant subject for chemical research and application (Geetha, Sribalan, & Lakshmi, 2023).
科学的研究の応用
Paracetamol Metabolism and Genetic Differences
Paracetamol is a widely used analgesic and antipyretic, metabolized through several pathways including glucuronidation, sulfation, and oxidation. Differences in metabolism can suggest susceptibility to toxicity and efficacy in pain alleviation, linked to pharmacogenetic profiles. Understanding these differences is crucial for personalized medicine and reducing adverse effects (Li-zi Zhao & G. Pickering, 2011).
Analgesic Mechanisms of Acetaminophen
Recent research highlights acetaminophen's complex analgesic mechanisms beyond cyclooxygenase enzyme inhibition. Its metabolite AM404 acts on TRPV1 and cannabinoid receptors, indicating a multi-faceted approach to pain management. This expands the potential therapeutic applications of acetaminophen and related compounds (Nobuko Ohashi & T. Kohno, 2020).
Environmental Presence of Synthetic Phenolic Antioxidants
Studies on synthetic phenolic antioxidants, related to the chemical structure of the initial query, show widespread environmental occurrence and human exposure, raising concerns about their potential toxicity and need for novel, less harmful alternatives. This highlights the importance of understanding the environmental impact of chemical compounds (Runzeng Liu & S. Mabury, 2020).
Bioactivities of Phenolic Compounds
Research on 2,4-Di-tert-butylphenol and its analogs, which share structural similarities with the query compound, reveals potent toxicity and bioactivity across various organisms. This provides insights into the natural roles and potential applications of these compounds in biotechnology and agriculture (Fuqiang Zhao et al., 2020).
特性
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)16-10-5-6-11-17(16)23-13-18(21)20-14-8-7-9-15(12-14)22-4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHVLKDPDLXAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

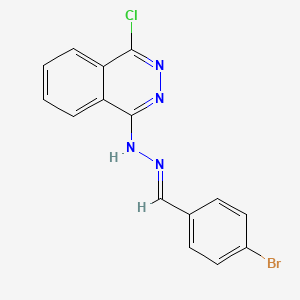
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)
![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)
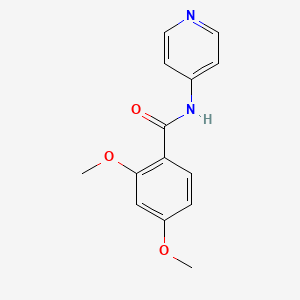
![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)
![(1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5510757.png)
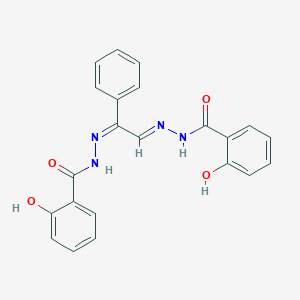
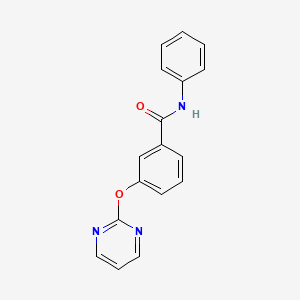
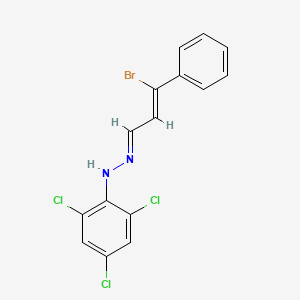
![5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)
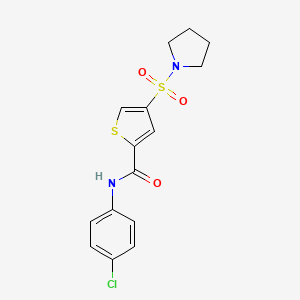
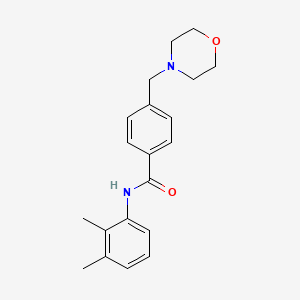
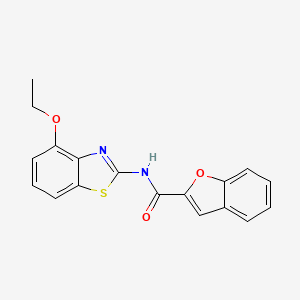
![6-(2-furyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5510833.png)